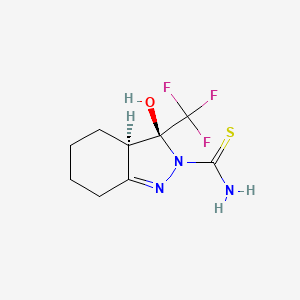
(3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a hydroxy group attached to an indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Hydroxylation: The hydroxy group can be introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Carbothioamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the carbothioamide group, using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
(3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The hydroxy group can form hydrogen bonds, stabilizing the compound’s interaction with its target. The carbothioamide group may participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
(3S,3aR)-3-Hydroxy-3-(methyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
(3S,3aR)-3-Hydroxy-3-(chloromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide: Similar structure but with a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (3S,3aR)-3-Hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its methyl or chloromethyl analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C9H12F3N3OS |
|---|---|
Peso molecular |
267.27 g/mol |
Nombre IUPAC |
(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carbothioamide |
InChI |
InChI=1S/C9H12F3N3OS/c10-9(11,12)8(16)5-3-1-2-4-6(5)14-15(8)7(13)17/h5,16H,1-4H2,(H2,13,17)/t5-,8+/m1/s1 |
Clave InChI |
CGTPEBJCRIOMLM-XRGYYRRGSA-N |
SMILES isomérico |
C1CCC2=NN([C@]([C@@H]2C1)(C(F)(F)F)O)C(=S)N |
SMILES canónico |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


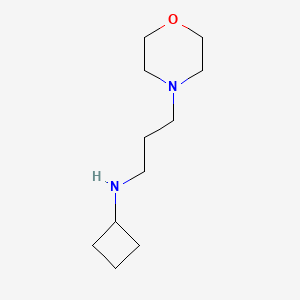

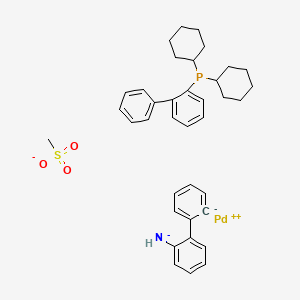
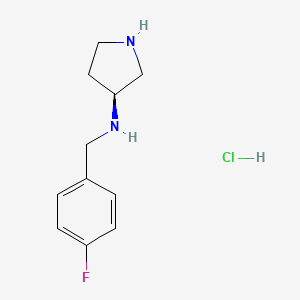

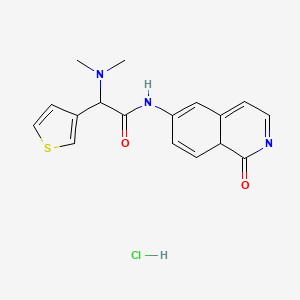

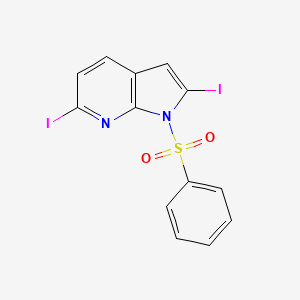
![5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione](/img/structure/B15130874.png)
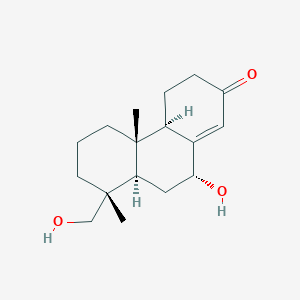

![methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B15130897.png)
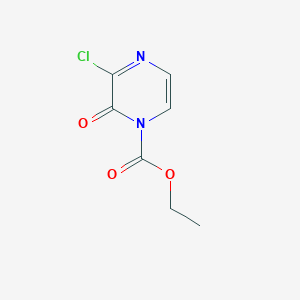
![tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride](/img/structure/B15130910.png)
